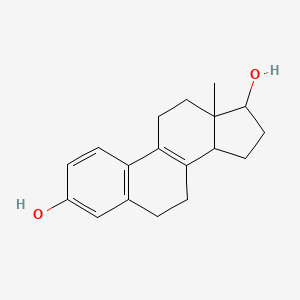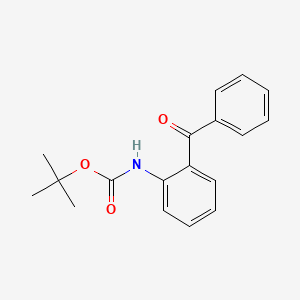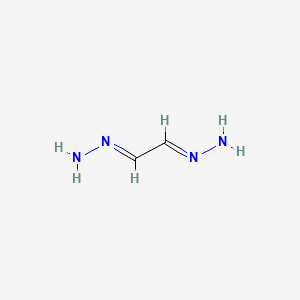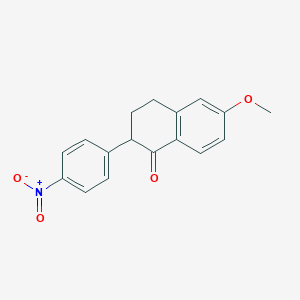![molecular formula C37H25O2P B12087673 Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide](/img/structure/B12087673.png)
Spiro[fluorene-9,9'-xanthen]-2-yl-diphenyl phosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide is a compound that has garnered significant interest in the field of material chemistry due to its unique structure and promising properties. This compound is often utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide typically involves the Suzuki cross-coupling reaction. This method is favored due to its efficiency and the high yield of the desired product. The reaction conditions often include the use of palladium catalysts and solvents such as chlorobenzene and o-dichlorobenzene .
Industrial Production Methods
In an industrial setting, the production of Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide may involve large-scale Suzuki cross-coupling reactions. The process is optimized to ensure high purity and yield, making it suitable for commercial applications in the electronics industry .
Chemical Reactions Analysis
Types of Reactions
Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction is less common but can be used to alter the compound’s structure.
Substitution: This is a common reaction where different functional groups can be introduced to the compound.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Various halogenated compounds and catalysts are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxide derivatives, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is a key component in the manufacture of OLEDs and other optoelectronic devices
Mechanism of Action
The mechanism by which Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide exerts its effects is primarily through its interaction with electronic materials. The compound’s structure allows it to efficiently transport electrons, making it an excellent candidate for use in OLEDs. The molecular targets and pathways involved include the interaction with donor polymers such as P3HT and PTB7, which are commonly used in optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound is similar in structure but lacks the diphenyl phosphine oxide group.
Spiro[acridine-9,9’-xanthene]: Another similar compound that has been used in the development of phosphine oxide hosts
Uniqueness
Spiro[fluorene-9,9’-xanthen]-2-yl-diphenyl phosphine oxide is unique due to its combination of the spiro structure with the diphenyl phosphine oxide group. This combination enhances its electronic properties, making it more efficient in applications such as OLEDs compared to its similar counterparts .
Properties
Molecular Formula |
C37H25O2P |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-diphenylphosphorylspiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C37H25O2P/c38-40(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-30-29-17-7-8-18-31(29)37(34(30)25-28)32-19-9-11-21-35(32)39-36-22-12-10-20-33(36)37/h1-25H |
InChI Key |
QTDLDVQCRSLBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7OC8=CC=CC=C68 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)



![Ferrocene, [1-(acetyloxy)ethyl]-](/img/structure/B12087610.png)
![(5Z)-5-[[5-[5-[5-[4,8-bis(2-ethylhexylsulfanyl)-2-[5-[5-[5-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12087622.png)




![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)



